Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester
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Overview
Description
METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE is a complex organic compound featuring a thiazole ring fused with an anthraquinone structure
Preparation Methods
The synthesis of METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an anthraquinone derivative with a thiazole precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The thiazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. .
Scientific Research Applications
METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt critical biochemical pathways, leading to the compound’s observed biological effects. For example, its anticancer activity is attributed to the inhibition of enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE can be compared with other thiazole-containing compounds such as:
Dabrafenib: An anticancer drug with a thiazole ring, used in the treatment of melanoma.
Dasatinib: Another anticancer agent targeting specific kinases.
Epothilone: A class of compounds with anticancer properties, containing thiazole rings. The uniqueness of METHYL 2-{3,6,11-TRIOXO-2H,3H,6H,11H-ANTHRA[2,1-D][1,2]THIAZOL-2-YL}ACETATE lies in its fused anthraquinone-thiazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H11NO5S |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
methyl 2-(3,6,11-trioxonaphtho[2,3-g][1,2]benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C18H11NO5S/c1-24-13(20)8-19-18(23)12-7-6-11-14(17(12)25-19)16(22)10-5-3-2-4-9(10)15(11)21/h2-7H,8H2,1H3 |
InChI Key |
PZIUBRIVUSAERE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(S1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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